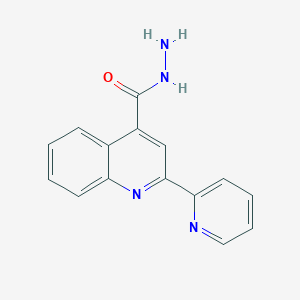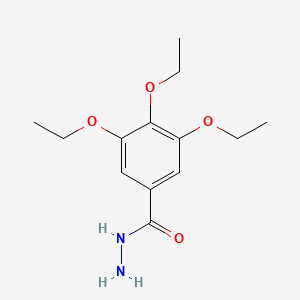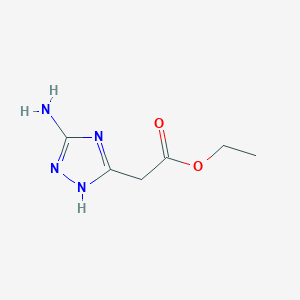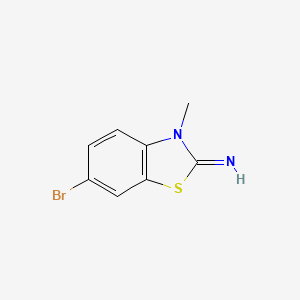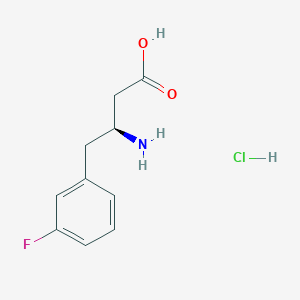
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with a fluorinated aromatic ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the aromatic ring can significantly influence the compound’s biological activity and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-3-Amino-4-phenylbutanoic acid.
Fluorination: The aromatic ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-4-phenylbutanoic acid: Lacks the fluorine atom, which may result in different biological activity and pharmacokinetic properties.
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom in a different position, potentially altering its biological effects.
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid: Another positional isomer with distinct properties.
Uniqueness
The presence of the fluorine atom at the 3-position of the aromatic ring in (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride makes it unique. This specific substitution pattern can influence the compound’s electronic properties, metabolic stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
270596-50-4 |
|---|---|
Fórmula molecular |
C10H12FNO2 |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
UVEHSQZQGJXLEV-VIFPVBQESA-N |
SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |
SMILES isomérico |
C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


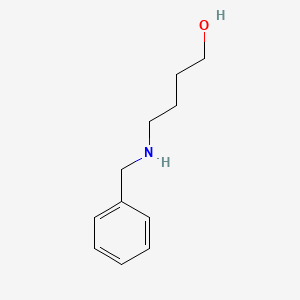

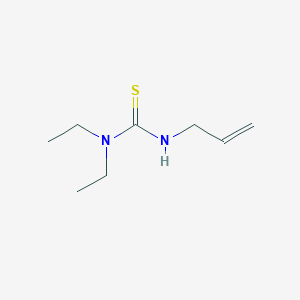
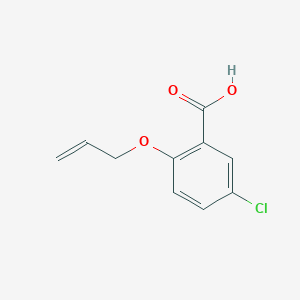

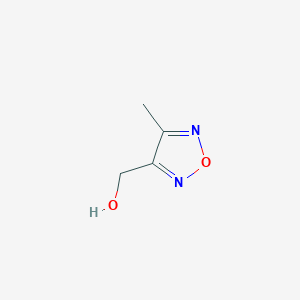
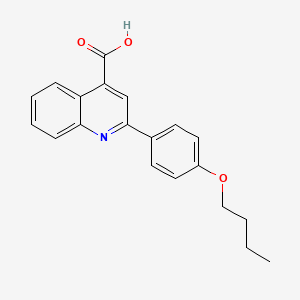
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)
